molecular formula C9H5F5O2 B3038092 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 73790-11-1

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B3038092
CAS No.: 73790-11-1
M. Wt: 240.13 g/mol
InChI Key: PWADLMFDFRCDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C9H5F5O2 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Advancements

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is utilized in various synthesis processes. An innovative method involves the one-pot cyclocondensation of aldehyde with excess furan at room temperature using trifluoroacetic acid as a catalyst under ultrasound irradiation, enhancing yields and reducing reaction time (Yonis, 2016). Additionally, it is employed in the transition-metal-free decarboxylative cyclization of N-arylacrylamides, facilitating the synthesis of thiodifluoroindoleone derivatives (Huang et al., 2021).

Catalysis and Reaction Efficiency

This compound plays a crucial role in catalysis, exemplified by its use in the synthesis of pseudopeptides. The Ugi reaction involving 2,2-difluoro-2-(phenylthio)acetic acid as a key component leads to novel pseudopeptides (Wu, Li, & Cao, 2011). Moreover, 2,4-bis(trifluoromethyl)phenylboronic acid, a related compound, serves as an effective catalyst in dehydrative amidation, demonstrating the importance of the ortho-substituent in such reactions (Wang, Lu, & Ishihara, 2018).

Material Development

The role of this compound extends to material science. It is instrumental in the creation of novel fluorinated polyimides, highlighting its significance in developing materials with enhanced thermal stability and mechanical properties (Yin et al., 2005). Such advancements demonstrate its versatility beyond conventional chemical synthesis.

Methodological Innovations

Innovative methods using this compound include the synthesis of polysubstituted naphthalenes, showcasing its utility in creating complex chemical structures (Kiselyov, 2001). Furthermore, the Dakin-West procedure has been modified using this acid derivative, leading to the efficient production of α-benzamidoalkyl-di- and trifluoromethyl ketones (Kolb, Barth, & Neises, 1986).

Safety and Hazards

“2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid” is irritating and contact with the eyes, skin, or respiratory tract may cause irritation or allergic reactions . Appropriate protective measures, such as wearing appropriate protective gloves, masks, and safety glasses, must be taken when using or handling the compound .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential role as a lipoxygenase inhibitor , it could be involved in the arachidonic acid pathway, which plays a key role in inflammation and immune responses.

Result of Action

If it acts as a lipoxygenase inhibitor , it could potentially reduce the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions occur through the binding of this compound to the active sites of these enzymes, leading to a decrease in their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic intermediates. Furthermore, this compound can impact cell signaling pathways by inhibiting the activity of kinases and phosphatases, which are crucial for the regulation of cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it can inhibit the activity of acetyl-CoA carboxylase by binding to its active site, preventing the conversion of acetyl-CoA to malonyl-CoA. Additionally, this compound can activate certain transcription factors, leading to changes in the expression of target genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in the levels of fatty acids and other metabolic intermediates . Additionally, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, influencing overall cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins, affecting its localization and accumulation within cells . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its interactions with binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Properties

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-1-3-6(4-2-5)9(12,13)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADLMFDFRCDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227378
Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-11-1
Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73790-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.